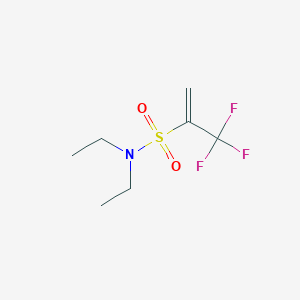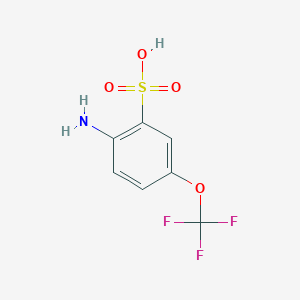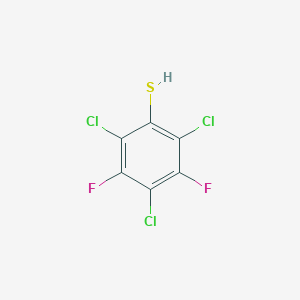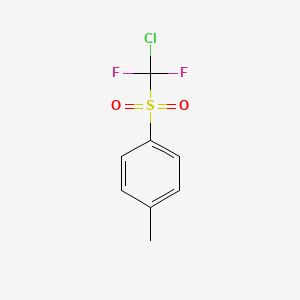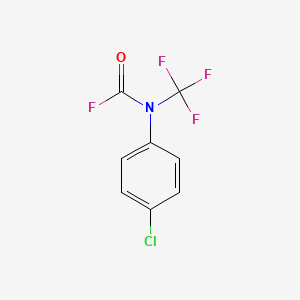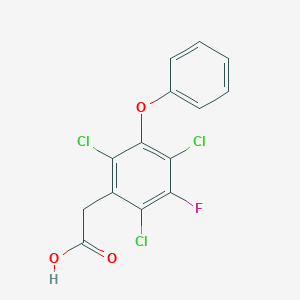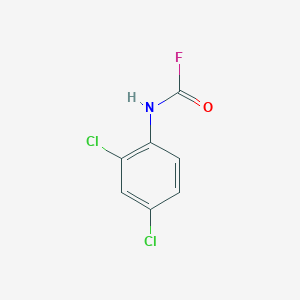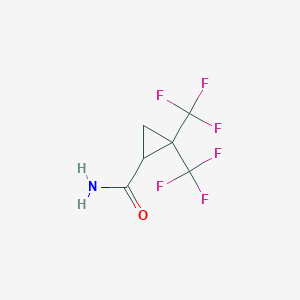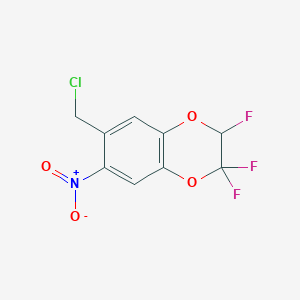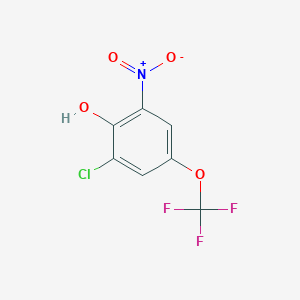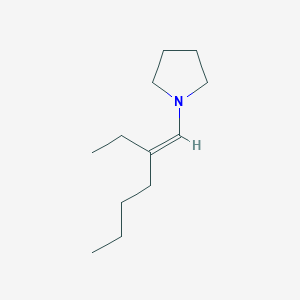
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene (FTB) is an organic compound with a wide range of applications in the scientific and medical fields. Its unique properties make it a valuable tool for researchers and practitioners. FTB has been used to synthesize a variety of compounds, as well as to study the biochemical and physiological effects of those compounds.
Wirkmechanismus
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene is an organic compound that can interact with biological molecules in a variety of ways. Its unique structure allows it to interact with both proteins and DNA. 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene can interact with proteins through hydrogen bonding and hydrophobic interactions. It can also interact with DNA by binding to the bases, which can lead to changes in gene expression.
Biochemical and Physiological Effects
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and to act as an antioxidant. In addition, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has been shown to have anti-bacterial and anti-viral effects, as well as to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has several advantages for use in laboratory experiments. It is easy to synthesize, and its unique structure allows it to interact with biological molecules in a variety of ways. In addition, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene is relatively stable and does not degrade easily. However, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene is not water-soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has a wide range of applications in the scientific and medical fields, and there are many potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene. In addition, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene could be used to develop new drugs and natural products, as well as to study the structure and reactivity of organic compounds. Finally, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene could be used to study the mechanism of action of drugs and other compounds.
Synthesemethoden
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene is synthesized from a variety of starting materials, including 1,3-dichlorobenzene, trifluoromethanesulfonyl chloride, and allyl bromide. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography. The reaction is typically carried out at room temperature, but higher temperatures can be used to increase the yield. The reaction is typically complete within a few hours.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has a wide range of applications in scientific research. It has been used to synthesize a variety of compounds, including drugs and natural products. 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has also been used to study the biochemical and physiological effects of those compounds. In addition, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has been used to study the structure and reactivity of organic compounds, as well as to investigate the mechanism of action of drugs and other compounds.
Eigenschaften
IUPAC Name |
2-fluoro-1,3-bis(prop-2-enoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4O2/c1-3-7-18-10-6-5-9(13(15,16)17)12(11(10)14)19-8-4-2/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWHOAHKSJZIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=C(C=C1)C(F)(F)F)OCC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

